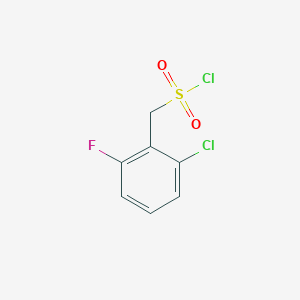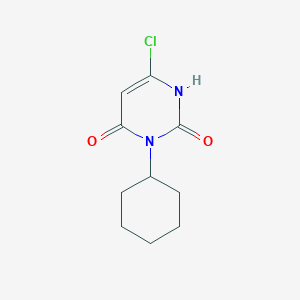![molecular formula C25H18ClN3O4 B2371751 2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326895-40-2](/img/structure/B2371751.png)
2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C25H18ClN3O4 and its molecular weight is 459.89. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis of Isoquinoline Derivatives : The interaction of related compounds with α-aminocarbonyl compounds forms N-α-aminocarbonyl-substituted isoquinolinium compounds, which have been characterized using spectroscopy and elementary analysis (Shcherbakova, Verin, & Kuznetsov, 2004).
Structural Analysis : Studies involving compounds with similar structures show inclination angles between certain phenyl rings and isoquinoline groups, contributing to the understanding of molecular structures (Mague et al., 2017).
Microwave-Accelerated Amination : The reaction of related chloroisoquinolines with heterocyclic amines, facilitated by microwaves, produces various isoquinoline derivatives (Prabakaran, Manivel, & Khan, 2010).
Pharmacological Research
Antimicrobial Activity : Synthesis of quinoline-oxadiazole–based azetidinone derivatives, including similar compounds, has shown antimicrobial activity against various bacterial and fungal strains (Dodiya, Shihory, & Desai, 2012).
Antibacterial and Antifungal Agents : Research on new quinazolines, including related chlorophenyl derivatives, has shown potential for antibacterial and antifungal activities (Desai et al., 2007).
Inhibition of Kinases : Investigations into related isoquinolinones have led to the discovery of inhibitors for certain kinases, suggesting potential therapeutic applications (Snow et al., 2002).
Physical and Chemical Properties
Thermodynamic Properties : The study of thermodynamic properties of binary mixtures of similar oxadiazole derivatives with solvents like chloroform and N,N-dimethylformamide provides insights into solute-solvent interactions (Godhani et al., 2017).
Electrochemical Oxidation : Research on the oxidation of related aromatic ethers sheds light on the electrochemical behaviors of these compounds (Carmody, Sainsbury, & Newton, 1980).
Prodrug System Potential : The study of nitroimidazol-ylmethyl units in related compounds suggests their potential as prodrug systems for selective drug delivery (Parveen, Naughton, Whish, & Threadgill, 1999).
properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O4/c1-31-18-11-15(12-19(13-18)32-2)23-27-24(33-28-23)22-14-29(17-9-7-16(26)8-10-17)25(30)21-6-4-3-5-20(21)22/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQVKXNATBDUPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2371670.png)
![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2371672.png)
![3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2371673.png)
![[1-(Hydroxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2371675.png)

![6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2371678.png)




![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2371688.png)
![benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2371689.png)
![Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2371690.png)
![2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2371691.png)